1-propylazetidin-3-amine dihydrochloride
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Overview
Description
1-propylazetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propylazetidin-3-amine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-azetidinone with propylamine under acidic conditions to form 1-propylazetidin-3-amine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Reaction Steps:
Formation of 1-propylazetidin-3-amine:
Formation of this compound:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-propylazetidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of alkyl, acyl, or sulfonyl groups onto the azetidine ring.
Scientific Research Applications
1-propylazetidin-3-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to study the effects of azetidine derivatives on biological systems.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-propylazetidin-3-amine dihydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-methylazetidin-3-amine dihydrochloride
- 1-ethylazetidin-3-amine dihydrochloride
- 1-butylazetidin-3-amine dihydrochloride
Comparison
1-propylazetidin-3-amine dihydrochloride is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it suitable for specific applications.
Properties
CAS No. |
2731014-96-1 |
---|---|
Molecular Formula |
C6H16Cl2N2 |
Molecular Weight |
187.1 |
Purity |
95 |
Origin of Product |
United States |
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